molecular formula C8H10N2O B2709107 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1245808-37-0

3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No. B2709107
CAS RN: 1245808-37-0
M. Wt: 150.181
InChI Key: DOCQIUDPZNFVFK-UHFFFAOYSA-N
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Description

“3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1245808-37-0 . It has a molecular weight of 150.18 . The IUPAC name for this compound is 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde .


Synthesis Analysis

The synthesis of pyrazoles, including compounds like 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde, often involves reactions such as [3 + 2] cycloaddition . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More advanced methods involve the use of catalysts like Ru3(CO)12 and a NHC-diphosphine ligand .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O/c1-10-7(5-11)4-8(9-10)6-2-3-6/h4-6H,2-3H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving pyrazoles can be quite diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Another reaction involves a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

General Properties

“3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1245808-37-0 . It has a molecular weight of 150.18 and is typically stored at 4°C . It is usually available in powder form .

Potential Pharmacological Applications

Pyrazole derivatives, such as “3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde”, have been studied for their potential pharmacological activities . These compounds have been found to possess a wide range of activities, including:

Anti-Inflammatory Activity: Some pyrazole derivatives have been found to exhibit anti-inflammatory properties . This suggests that “3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde” could potentially be used in the development of anti-inflammatory drugs .

Anticancer Activity: Pyrazole derivatives have also been studied for their potential anticancer activities . This indicates that “3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde” could potentially be used in cancer research .

Antidepressant Activity: Some pyrazole derivatives have been found to exhibit antidepressant properties . This suggests that “3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde” could potentially be used in the development of antidepressant drugs .

Antifungal Activity: While not directly linked to “3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde”, other pyrazole derivatives have been found to exhibit antifungal properties . This suggests potential antifungal applications for this compound .

Other Potential Applications

In addition to the potential pharmacological applications, pyrazole derivatives have been found to exhibit other biological activities, such as antibacterial, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . This suggests that “3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde” could potentially be used in these areas as well .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-cyclopropyl-2-methylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-7(5-11)4-8(9-10)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCQIUDPZNFVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

CAS RN

1245808-37-0
Record name 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde
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